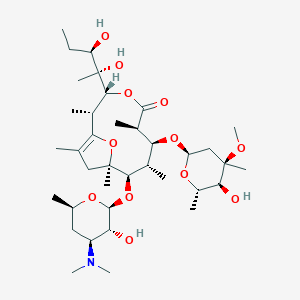

Pseudoerythromycin A enol ether

描述

Pseudoerythromycin A enol ether (CAS: 105882-69-7) is a degradation product of erythromycin A, formed under neutral to weakly alkaline conditions via an intramolecular rearrangement. The reaction involves the C6-OH forming an enol ether with the C9 ketone, while the C11-OH attacks the lactone carbonyl, reducing the macrolide ring from 14- to 11-membered . It is synthesized by reacting erythromycin enol ether with carbonate . Despite lacking antibiotic activity, it serves as a critical analytical standard for erythromycin stability studies, particularly in high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .

准备方法

Synthetic Preparation via Erythromycin A Modification

Acid-Catalyzed Formation of Erythromycin A Enol Ether (EM201)

The synthesis of PEAE typically begins with erythromycin A (EMA), a 14-membered macrolide. In a pivotal step, EMA undergoes translactonization under acidic conditions to form erythromycin A enol ether (EM201). As detailed in the patent EP1489090B1 , stirring erythromycin A in glacial acetic acid at room temperature for 2 hours induces intramolecular cyclization, yielding EM201 with a 63% recovery after silica gel chromatography. This reaction proceeds via protonation of the C9 ketone, followed by nucleophilic attack by the C6 hydroxyl group, resulting in a 14→11-membered ring contraction .

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Reagent | Glacial acetic acid |

| Temperature | Room temperature (25°C) |

| Time | 2 hours |

| Yield | 63% |

Base-Mediated Rearrangement to this compound (EM701)

EM201 is subsequently converted to PEAE (denoted EM701 in the patent ) via base-catalyzed rearrangement. Refluxing EM201 with potassium carbonate (K₂CO₃) in methanol for 2 hours induces deacetylation and further structural reorganization, yielding PEAE as a white powder with 78% purity after chromatographic purification . This step eliminates the C12 acetyl group and stabilizes the enol ether configuration, critical for preventing retro-aldol reactions .

Optimized Conditions for EM701 Synthesis

| Parameter | Value |

|---|---|

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Methanol |

| Temperature | Reflux (~65°C) |

| Time | 2 hours |

| Yield | 78% |

Degradation Pathway Under Alkaline Conditions

Mechanism of Internal Rearrangement

PEAE naturally forms as a degradation product of erythromycin A under neutral to weakly alkaline conditions . Exposure to pH 8–9 triggers a multi-step rearrangement:

-

C6–C9 Enol Ether Formation : The C6 hydroxyl attacks the C9 ketone, forming a cyclic enol ether.

-

Macrocycle Contraction : The C11 hydroxyl group nucleophilically attacks the lactone carbonyl, reducing the macrocycle from 14 to 11 members .

This pathway is non-enzymatic and predominates in aqueous solutions, making it relevant for pharmaceutical storage studies .

Conditions and Yield

A study by Paesen et al. demonstrated that incubating erythromycin A in pH 7.4 buffer at 37°C for 72 hours results in 15–20% conversion to PEAE . Higher alkalinity (pH >9) accelerates degradation but risks hydrolyzing the macrolide further into inactive fragments .

Degradation Kinetics

| Condition | Conversion Rate |

|---|---|

| pH 7.4, 37°C | 15–20% over 72 hours |

| pH 9.0, 25°C | 30–40% over 48 hours |

Alternative Synthetic Routes

Carbonate-Mediated Synthesis

Kirst et al. (1987) developed an alternative method using carbonate salts to directly convert erythromycin enol ether to PEAE . Reacting erythromycin enol ether with sodium carbonate in methanol at 50°C for 5 hours achieves a 65% yield, bypassing the EM201 intermediate. This route simplifies the synthesis but requires stringent pH control to avoid over-alkalinization .

Reaction Summary

| Parameter | Value |

|---|---|

| Reagent | Sodium carbonate (Na₂CO₃) |

| Solvent | Methanol |

| Temperature | 50°C |

| Time | 5 hours |

| Yield | 65% |

Analytical Methods for Verification

Chromatographic Purification

Silica gel chromatography with a chloroform:methanol:aqueous ammonia gradient (10:0.5:0.01 → 10:1:0.05) remains the standard for isolating PEAE . Thin-layer chromatography (TLC) using ethyl acetate:hexane (3:1) confirms reaction completion, with PEAE exhibiting an Rf value of 0.45 .

Spectroscopic Characterization

-

Melting Point : 177–180°C (consistent across synthetic batches) .

-

Mass Spectrometry : Molecular ion peak at m/z 715.9 [M+H]⁺, corresponding to C₃₇H₆₅NO₁₂ .

Comparative Analysis of Preparation Methods

Efficiency and Scalability

The synthetic route via EM201 offers higher yields (78%) and scalability for industrial applications, whereas degradation pathways are slower but useful for stability studies . The carbonate-mediated method strikes a balance, offering moderate yields with fewer steps .

Purity and Applications

Synthetically derived PEAE achieves >98% purity, making it suitable for analytical standards . Degradation-derived PEAE often contains side products (e.g., anhydroerythromycin), necessitating additional purification .

Method Comparison Table

| Method | Yield | Purity | Application |

|---|---|---|---|

| Synthetic (EM201) | 78% | >98% | Industrial synthesis |

| Alkaline Degradation | 15–40% | 70–85% | Stability studies |

| Carbonate-Mediated | 65% | 90–95% | Research-scale production |

化学反应分析

Types of Reactions

Pseudoerythromycin A enol ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can alter the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the hydroxyl and methoxy groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of various oxidized derivatives, while reduction can result in the formation of reduced analogs .

科学研究应用

Pharmaceutical Applications

Anti-inflammatory Properties:

Research indicates that pseudoerythromycin A enol ether exhibits significant anti-inflammatory effects while lacking the antibacterial activity typical of many erythromycin derivatives. This unique profile makes it a candidate for developing novel anti-inflammatory agents. For instance, studies have shown that it enhances the differentiation of human monocytes into macrophages, which plays a crucial role in modulating immune responses and inflammation .

Analytical Standard:

this compound serves as an important analytical standard in stability studies of erythromycin formulations. Its use in high-performance liquid chromatography (HPLC) allows researchers to assess the degradation pathways of erythromycin and its derivatives, providing insights into the stability and efficacy of antibiotic treatments .

Mechanistic Studies

Cellular Mechanisms:

In vitro studies have demonstrated that this compound promotes monocyte differentiation, which is essential for understanding its potential therapeutic roles in immune modulation. The compound's interaction with signaling pathways such as NF-κB and MAPK/ERK has been investigated to elucidate its mechanisms of action in inflammatory responses .

Case Studies

作用机制

The mechanism of action of Pseudoerythromycin A enol ether involves its interaction with cellular pathways. It promotes monocyte differentiation into macrophages by influencing specific molecular targets and pathways. The exact molecular targets are still under investigation, but the compound’s effects on cellular differentiation have been documented .

相似化合物的比较

Key Properties :

- Molecular Formula: C₃₇H₆₅NO₁₂

- Molecular Weight : 715.9 g/mol

- Solubility: Soluble in ethanol, methanol, DMF, DMSO, and water .

- Analytical Role : Quantified in erythromycin formulations using relative retention time (1.5 vs. erythromycin A) and a response factor of 0.15 in HPLC .

Structural and Functional Differences

The table below summarizes key structural, formation, and functional differences between pseudoerythromycin A enol ether and related erythromycin degradation products/impurities:

Formation Pathways

- This compound: Forms via translactonization of erythromycin A enol ether under alkaline conditions or during oximation with hydroxylamine .

- Erythromycin A enol ether: Generated through acid-catalyzed degradation of erythromycin A, retaining the 14-membered ring but with altered stereochemistry .

- Anhydroerythromycin A : Results from dehydration under acidic conditions, leading to a conjugated diene system in the macrolide ring .

Analytical Differentiation

- Chromatography: TLC: Silica-gel plates with organic solvents (e.g., chloroform-methanol) separate erythromycin A, B, and this compound, visualized via sulfuric acid charring . HPLC: Relative retention times and response factors distinguish this compound (1.5 retention time, 0.15 response factor) from erythromycin A enol ether (0.09 response factor) .

生物活性

Pseudoerythromycin A enol ether, a degradation product of erythromycin, has garnered attention due to its unique chemical properties and potential applications in pharmaceutical research. Despite its origins from a well-known antibiotic, this compound is characterized by a lack of significant antimicrobial activity. This article examines the biological activity of this compound, focusing on its chemical structure, stability, and relevance in analytical studies.

Chemical Structure and Properties

This compound (CAS #105882-69-7) has the molecular formula and a molecular weight of 715.9 g/mol. The compound exhibits good solubility in solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with notable stability under neutral to weakly alkaline conditions .

Structural Characteristics

The compound is formed through an internal rearrangement of erythromycin A, where the C6–OH group forms an internal enol ether with the C9 ketone, leading to a contraction of the macrocyclic structure from 14 to 11 members . This transformation is crucial for understanding its stability and behavior in various environments.

Biological Activity

Antimicrobial Properties

Research indicates that this compound does not exhibit significant antimicrobial activity. It serves primarily as an analytical standard for studying the stability of erythromycin A rather than as a therapeutic agent . This characteristic positions it as a valuable tool in pharmaceutical research rather than a direct treatment option.

Role in Stability Studies

As an analytical standard, this compound aids in assessing the degradation pathways and stability profiles of erythromycin formulations. Studies have shown that it plays a critical role in understanding how erythromycin degrades under various pH conditions, which is essential for optimizing drug formulations .

Stability Analysis

A notable study examined the kinetics of erythromycin degradation in aqueous solutions, highlighting the formation of this compound as a significant degradation product. The research utilized advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry to track degradation rates and identify products .

常见问题

Basic Research Questions

Q. How can researchers identify pseudoerythromycin A enol ether in erythromycin samples using HPLC?

- Method : Utilize reversed-phase HPLC with UV detection. The compound has a relative retention time of ~1.5 compared to erythromycin A. Apply response factors (0.15 for pseudoerythromycin A enol醚 vs. 0.09 for erythromycin A enol ether) to adjust peak areas during quantification .

- Validation : Confirm peak identity using reference standards and spiked samples to rule out co-eluting impurities.

Q. What is the recommended formula for quantifying this compound in pharmaceutical formulations?

-

Calculation :

Where = peak area, = sample weight, = standard concentration, and = purity of erythromycin A. This adjusts for the compound’s lower response factor compared to erythromycin A .

Q. How does this compound form during erythromycin degradation?

- Pathway : It arises from acid-catalyzed translactonization of erythromycin A enol ether, a degradation byproduct. Reaction conditions (e.g., methanol, acidic pH) accelerate this process, as confirmed by in situ NMR .

Advanced Research Questions

Q. How can structural elucidation of this compound be performed using NMR?

- Protocol : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Key features include:

- Challenges : Differentiate from erythromycin A enol ether by analyzing lactone ring geometry and side-chain oxidation states.

Q. What analytical discrepancies arise when using TLC vs. HPLC for this compound detection?

- TLC Limitations : Poor resolution for structurally similar erythromycin derivatives (e.g., anhydroerythromycin A). Visualization via sulfuric acid charring may miss low-concentration impurities .

- Resolution : Combine HPLC with mass spectrometry (LC-MS) for accurate identification. For example, this compound has a molecular weight of 715.9 g/mol () .

Q. How can researchers assess the toxicity of this compound in preclinical models?

- In Vivo Models : Intraperitoneal injection in mice reveals a 5x higher acute toxicity (LD) compared to erythromycin A. Use HPLC to quantify systemic exposure and correlate with histopathological findings .

- Mechanistic Insight : The compound’s lack of antimicrobial activity (MIC >512 µg/mL) suggests toxicity is unrelated to bacterial ribosome binding .

Q. What synthetic pathways yield this compound in controlled laboratory settings?

属性

IUPAC Name |

(2R,3R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIWBQUQCOMGHJ-FYFYGOHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H65NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105882-69-7 | |

| Record name | LY 267108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105882697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOERYTHROMYCIN A ENOL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX9Y83P7PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。